N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core triazole and pyrazole structures. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions can be crucial in forming the desired bonds between the triazole and pyrazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
The reactions typically require controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions. For example, oxidation reactions might be conducted at elevated temperatures in the presence of a catalyst, while reduction reactions may require low temperatures and anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Shares structural similarities but differs in functional groups and overall reactivity.
Indomethacin: Another compound with a similar core structure but distinct pharmacological properties.
Uniqueness
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H16Cl2N6O2S |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-ethyl-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H16Cl2N6O2S/c1-3-23-10(2)14(7-19-23)26(24,25)21-15-18-9-22(20-15)8-11-12(16)5-4-6-13(11)17/h4-7,9H,3,8H2,1-2H3,(H,20,21) |
InChI Key |
VEQFIURUABSJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.